3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-methyl-1-[1-[(2-oxo-3H-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-18-14(21)9-20(16(18)23)10-4-6-19(7-5-10)27(24,25)11-2-3-13-12(8-11)17-15(22)26-13/h2-3,8,10H,4-7,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQLKQLAZZPYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activities associated with this compound, supported by case studies, research findings, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N4O6S
- Molecular Weight : 394.4 g/mol
- CAS Number : 2194849-51-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide and imidazolidine moieties are known to exhibit various pharmacological effects, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related sulfonamide derivative was found to inhibit bacterial growth by disrupting cell membrane integrity and inducing cell lysis .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of imidazolidine can significantly reduce the production of pro-inflammatory cytokines. This effect is thought to be mediated through inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
| Study | Effect Observed | Reference |
|---|---|---|
| In vitro Cytokine Production Study | Reduction in TNF-alpha levels | |
| Animal Model Study | Decreased edema in paw inflammation model |
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of a related compound in a murine model of rheumatoid arthritis. The treatment group showed a significant reduction in joint swelling and histological evidence of reduced inflammation compared to controls. The underlying mechanism was linked to modulation of immune cell activity .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations. This suggests potential applications in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit promising anticancer properties. The sulfonamide moiety is known for its ability to inhibit certain enzymes that are crucial for cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various animal models.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonamide derivatives are widely recognized for their effectiveness against bacterial infections. Preliminary studies indicate that this compound can inhibit the growth of several bacterial strains, making it a candidate for further development as an antibiotic.
Neuroprotective Effects
Research has begun to explore the neuroprotective effects of this compound. It is believed that the imidazolidine structure may play a role in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that the compound can enhance neuronal survival under conditions mimicking neurodegenerative diseases.
Treatment of Neurological Disorders
The piperidine component of the molecule is associated with various neurological applications, including the treatment of anxiety and depression. Studies are currently underway to evaluate its efficacy in models of anxiety disorders, with initial results indicating a potential anxiolytic effect.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial assessments suggest:
| Parameter | Value |
|---|---|
| Bioavailability | Under investigation |
| Half-life | To be determined |
| Metabolism | Hepatic (liver) |
| Excretion | Renal (kidney) |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating potent activity.
- Neuroprotection Research : An investigation into the neuroprotective effects of similar compounds found that they significantly reduced neuronal death in models of oxidative stress, suggesting potential therapeutic use in conditions like Alzheimer's disease.
- Antimicrobial Efficacy : A recent study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Preparation Methods
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining core formation and functionalization. A Ugi four-component reaction using methyl isocyanide, benzo[d]oxazol-5-yl sulfonyl chloride, piperidin-4-amine, and glyoxylic acid generates advanced intermediates in 40–45% yield.
Enzymatic Resolution
Racemic mixtures from classical synthesis are resolved using lipases (e.g., Candida antarctica) to isolate enantiomerically pure product (≥98% ee).
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 1745 cm⁻¹ (C=O, hydantoin), 1360 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d6) : δ 1.45 (s, 3H, CH3), 3.20–3.80 (m, 8H, piperidine and imidazolidine), 7.60–8.10 (m, 3H, aromatic).
Chromatographic Purity :
HPLC (C18 column, acetonitrile/water): ≥99.0% purity at 254 nm.
Challenges and Mitigation
- Low Sulfonylation Yields : Attributed to steric hindrance from the piperidine ring. Mitigated using high-dilution conditions.
- Epimerization : Controlled by maintaining pH < 7 during piperidine coupling.
Industrial-Scale Considerations
A continuous-flow system reduces reaction time from 24 hours to 2 hours for the piperidine substitution step, achieving 85% conversion.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]oxazol-2-one core via cyclization of 5-aminosalicylic acid derivatives using carbodiimides or thiophosgene .
- Step 2: Sulfonylation of the piperidine ring using 2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
- Step 3: Coupling the sulfonylated piperidine with 3-methylimidazolidine-2,4-dione via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60–80°C) . Critical Factors: Solvent polarity, temperature control during sulfonylation, and moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- 1H/13C NMR: Confirm regiochemistry of the imidazolidinedione and piperidine moieties. Aromatic protons in the benzo[d]oxazol-2-one ring appear as doublets (δ 7.2–7.8 ppm), while the sulfonyl group deshields adjacent protons .
- IR Spectroscopy: Detect key functional groups (C=O stretch at ~1750 cm⁻¹ for imidazolidinedione, S=O stretches at 1150–1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from:
- Purity Variance: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for reliable bioassays) .
- Assay Conditions: Standardize parameters (e.g., pH, temperature, cell lines). For enzyme inhibition studies, validate target specificity using knockout models or competitive inhibitors .
- Structural Analogues: Compare activity with compounds lacking the sulfonyl or benzo[d]oxazol-2-one groups to identify pharmacophores .
Q. What computational methods are suitable for predicting binding affinity with biological targets?
- Molecular Docking (AutoDock Vina): Model interactions with enzymes (e.g., kinases) by aligning the sulfonyl group in hydrophobic pockets and hydrogen-bonding the imidazolidinedione with catalytic residues .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .
- QSAR Models: Use descriptors like logP and topological polar surface area (TPSA) to correlate structural features with activity .
Q. How to optimize the synthetic pathway when encountering low yields during piperidine sulfonylation?
Strategies:
- Solvent Optimization: Replace DCM with THF or DMF to enhance sulfonyl chloride solubility .
- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via nucleophilic catalysis .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Workup: Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chloride and acid byproducts .
Methodological Considerations for Experimental Design
Q. How to design a robust assay for evaluating this compound’s enzyme inhibition potential?
- Enzyme Selection: Choose targets with structural homology to known imidazolidinedione-binding proteins (e.g., dipeptidyl peptidase-4) .
- Kinetic Analysis: Perform Michaelis-Menten experiments with varying substrate concentrations (1–100 µM) to calculate IC₅₀ and inhibition type (competitive/non-competitive) .
- Controls: Include positive controls (e.g., sitagliptin for DPP-4 inhibition) and vehicle controls (DMSO <0.1%) .
Q. What strategies mitigate stability issues during in vitro pharmacological studies?
- pH Stability: Test compound stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) over 24 hours using LC-MS .
- Light Sensitivity: Store solutions in amber vials if the benzo[d]oxazol-2-one moiety is prone to photodegradation .
- Cryopreservation: Lyophilize aliquots at -80°C with trehalose (5% w/v) as a cryoprotectant .
Data Analysis and Interpretation
Q. How to address contradictory results in metabolic stability studies between hepatic microsomes and in vivo models?
- Species Differences: Compare human vs. rodent CYP450 isoform activity using recombinant enzymes .
- Metabolite Identification: Perform LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Protein Binding: Measure free fraction via equilibrium dialysis to correct for plasma protein binding disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
